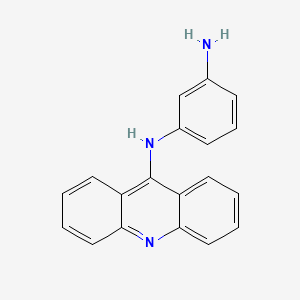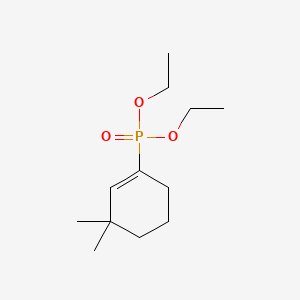
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate is a chemical compound with the molecular formula C12H23O3P and a molecular weight of 246.28 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with diethyl phosphonate and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Diethyl 3,3-dimethylcyclohex-1-enylphosphonate typically involves the reaction of 3,3-dimethylcyclohexanone with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce phosphonates with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules, which can be further modified for various purposes.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Diethyl 3,3-dimethylcyclohex-1-enylphosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate can be compared with other similar compounds, such as:
Diethyl cyclohexylphosphonate: Lacks the methyl groups on the cyclohexene ring, leading to different chemical properties and reactivity.
Dimethyl 3,3-dimethylcyclohex-1-enylphosphonate: Has methyl groups instead of ethyl groups on the phosphonate, affecting its solubility and reactivity.
Diethyl 3,3-dimethylcyclohex-1-enylphosphonic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H23O3P |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H23O3P/c1-5-14-16(13,15-6-2)11-8-7-9-12(3,4)10-11/h10H,5-9H2,1-4H3 |
InChI Key |
VOXBHFSWAJKQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(CCC1)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
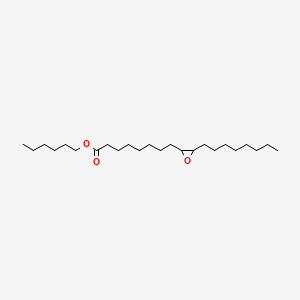
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
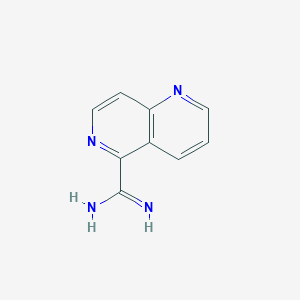
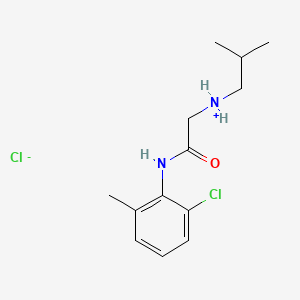

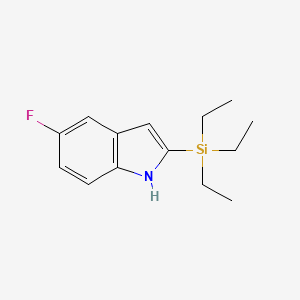
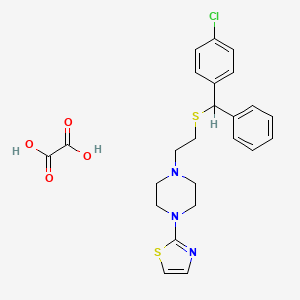
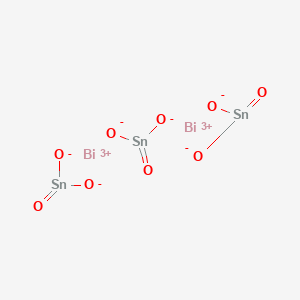
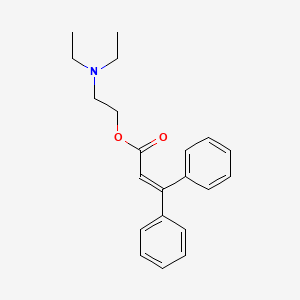
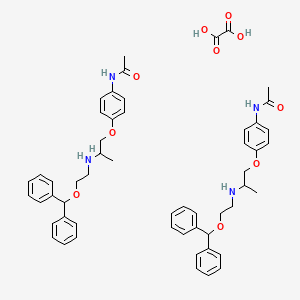

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
